molecular formula C25H38KO4 B1662295 Oxprenoate potassium CAS No. 76676-34-1

Oxprenoate potassium

Cat. No.: B1662295
CAS No.: 76676-34-1
M. Wt: 441.7 g/mol
InChI Key: PANURJROBJMUPT-UYOQDFFISA-N
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Description

RU 28318, potassium salt, also known as oxprenoate potassium, is a potent and selective antagonist for the mineralocorticoid receptor. It is chemically defined as (7α,17α)-17-Hydroxy-3-oxo-7-propylpregn-4-ene-21-carboxylic acid, potassium salt. This compound is primarily used in scientific research to study the effects of mineralocorticoid receptor antagonism .

Preparation Methods

The synthesis of RU 28318, potassium salt, involves several steps, starting from the appropriate steroidal precursors. The synthetic route typically includes the following steps:

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.

    Oxidation: Conversion of hydroxyl groups to ketones.

    Alkylation: Addition of propyl groups to the steroid structure.

    Carboxylation: Introduction of carboxylic acid groups.

    Salt Formation: Conversion of the carboxylic acid to its potassium salt form.

The reaction conditions for these steps often involve the use of strong bases, oxidizing agents, and specific catalysts to ensure the desired transformations. Industrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

RU 28318, potassium salt, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional ketone groups.

    Reduction: Reduction reactions can convert ketones back to hydroxyl groups.

    Substitution: The propyl group can be substituted with other alkyl groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

RU 28318, potassium salt, has a wide range of scientific research applications:

    Chemistry: Used to study the effects of mineralocorticoid receptor antagonism on various chemical pathways.

    Biology: Employed in research on the role of mineralocorticoid receptors in biological systems, including the regulation of blood pressure and electrolyte balance.

    Medicine: Investigated for its potential therapeutic effects in conditions like hypertension and heart failure.

    Industry: Utilized in the development of new drugs targeting the mineralocorticoid receptor

Comparison with Similar Compounds

RU 28318, potassium salt, is unique in its high selectivity and potency as a mineralocorticoid receptor antagonist. Similar compounds include:

    Spironolactone: Another mineralocorticoid receptor antagonist, but with less selectivity and more side effects.

    Eplerenone: A more selective antagonist compared to spironolactone, but still less potent than RU 28318, potassium salt.

    Canrenone: A metabolite of spironolactone with similar activity but different pharmacokinetic properties.

RU 28318, potassium salt, stands out due to its high selectivity and potency, making it a valuable tool in scientific research .

Properties

CAS No.

76676-34-1

Molecular Formula

C25H38KO4

Molecular Weight

441.7 g/mol

IUPAC Name

potassium;3-[(7R,8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-7-propyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoate

InChI

InChI=1S/C25H38O4.K/c1-4-5-16-14-17-15-18(26)6-10-23(17,2)19-7-11-24(3)20(22(16)19)8-12-25(24,29)13-9-21(27)28;/h15-16,19-20,22,29H,4-14H2,1-3H3,(H,27,28);/t16-,19+,20+,22-,23+,24+,25-;/m1./s1

InChI Key

PANURJROBJMUPT-UYOQDFFISA-N

Isomeric SMILES

CCC[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(CCC(=O)O)O)C.[K]

SMILES

CCCC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(CCC(=O)[O-])O)C.[K+]

Canonical SMILES

CCCC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(CCC(=O)O)O)C.[K]

Synonyms

17 beta-hydroxy-3-oxo-7 alpha-propyl(17 alpha)pregn-4-ene-21-carboxylate potassium salt
RU 28318
RU-28318

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxprenoate potassium
Reactant of Route 2
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Reactant of Route 3
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Oxprenoate potassium
Reactant of Route 5
Oxprenoate potassium
Reactant of Route 6
Oxprenoate potassium

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